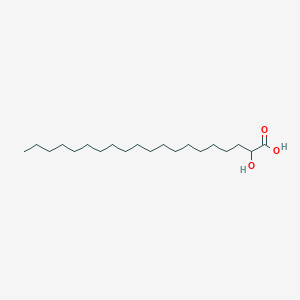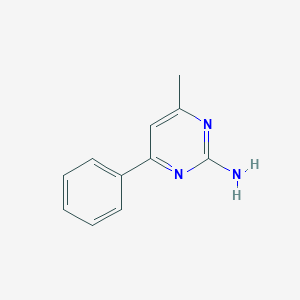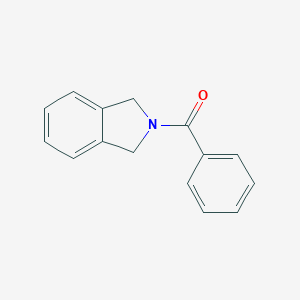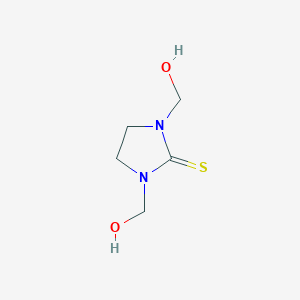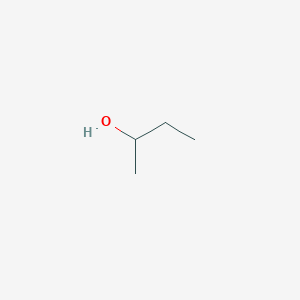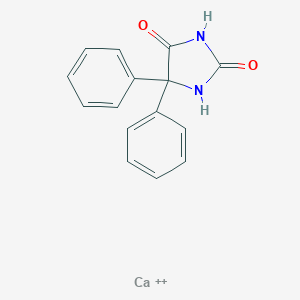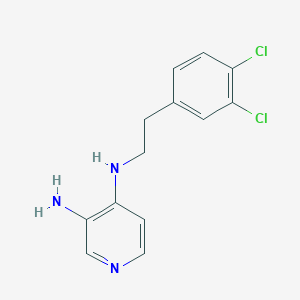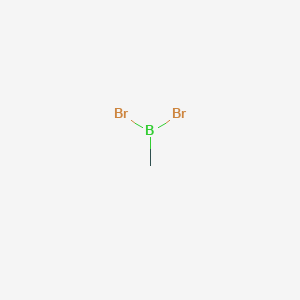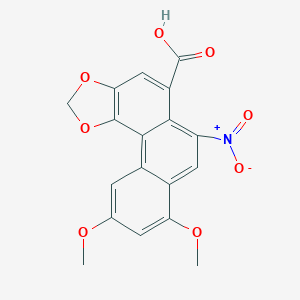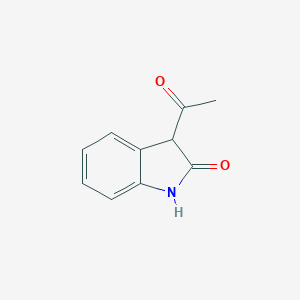
3-Acetyl-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-1,3-dihydro-2H-indol-2-one, also known as oxindole, is a heterocyclic organic compound. It is widely used in the pharmaceutical industry due to its diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.
作用機序
The mechanism of action of 3-Acetyl-1,3-dihydro-2H-indol-2-one varies depending on its biological activity. In the case of anti-inflammatory activity, it inhibits the activation of nuclear factor-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In the case of anticancer activity, it induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. In the case of antiviral activity, it inhibits viral replication by blocking viral DNA synthesis.
Biochemical and physiological effects:
This compound has several biochemical and physiological effects. It reduces the production of reactive oxygen species and inhibits the expression of inducible nitric oxide synthase, which are involved in the pathogenesis of several diseases. It also regulates the expression of several genes involved in cell proliferation, differentiation, and apoptosis. Additionally, it has been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
3-Acetyl-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments. It is relatively easy to synthesize and has a wide range of biological activities, making it a versatile tool for studying various diseases. However, its low solubility in water and organic solvents can limit its use in some experiments. Additionally, its potential toxicity and side effects need to be carefully evaluated before using it in vivo.
将来の方向性
There are several future directions for the study of 3-Acetyl-1,3-dihydro-2H-indol-2-one. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. Another direction is to investigate its mechanism of action in more detail, particularly its interaction with cellular signaling pathways. Additionally, the development of more efficient synthesis methods and analogs of this compound may lead to the discovery of new and more potent compounds with therapeutic potential.
合成法
The synthesis of 3-Acetyl-1,3-dihydro-2H-indol-2-one involves several methods. One of the most common methods is the reaction of isatin with an aldehyde in the presence of a catalyst. Another method involves the reduction of isatin with sodium borohydride, followed by acetylation. The yield of the synthesis method varies depending on the reaction conditions and the purity of the starting materials.
科学的研究の応用
3-Acetyl-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also has anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, it has antiviral activity against several viruses, including herpes simplex virus type 1 and type 2.
特性
CAS番号 |
17266-70-5 |
|---|---|
分子式 |
C10H9NO2 |
分子量 |
175.18 g/mol |
IUPAC名 |
3-acetyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H9NO2/c1-6(12)9-7-4-2-3-5-8(7)11-10(9)13/h2-5,9H,1H3,(H,11,13) |
InChIキー |
IHJYVWOJWNTHBB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C2=CC=CC=C2NC1=O |
正規SMILES |
CC(=O)C1C2=CC=CC=C2NC1=O |
同義語 |
3-Acetyloxindole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



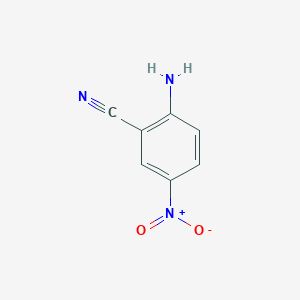
![4-Methyl-N'-[(pyridin-4-yl)methylidene]benzene-1-sulfonohydrazide](/img/structure/B98051.png)
